molecular formula C9H9F3O2 B1451313 3-Methoxy-5-(trifluoromethyl)benzyl alcohol CAS No. 916420-98-9

3-Methoxy-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1451313
M. Wt: 206.16 g/mol
InChI Key: ROACFQURKLEGKL-UHFFFAOYSA-N
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Description

“3-Methoxy-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 916420-98-9 . It has a molecular weight of 206.16 .


Molecular Structure Analysis

The molecular formula of “3-Methoxy-5-(trifluoromethyl)benzyl alcohol” is C9H9F3O2 . Its average mass is 206.162 Da and its monoisotopic mass is 206.055466 Da .


Physical And Chemical Properties Analysis

“3-Methoxy-5-(trifluoromethyl)benzyl alcohol” has a boiling point of 32-35°C .

Scientific Research Applications

Photocatalytic Applications

3-Methoxy-5-(trifluoromethyl)benzyl alcohol has been studied for its role in photocatalytic reactions, specifically in the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes. This reaction proceeds with high conversion and selectivity on a titanium dioxide (TiO2) photocatalyst under an oxygen atmosphere and is facilitated by both UV-light and visible light irradiation. The formation of a surface complex between the benzyl alcoholic compound and the TiO2 surface is crucial for this photocatalytic activity (Higashimoto et al., 2009).

Catalysis in Organic Synthesis

N-isopropyliodobenzamides, including derivatives like 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated for their catalytic activity in the oxidation of benzhydrol to benzophenone. These catalysts are utilized in the presence of Oxone® as a co-oxidant at room temperature. Specifically, the 5-methoxy derivative shows significant reactivity due to the rapid generation of pentavalent species from trivalent species during the reaction, presenting an efficient and environmentally benign method for the oxidation of benzylic alcohols (Yakura et al., 2018).

Chemical Behavior in Atmospheric Conditions

The chemical behavior of coniferyl alcohol, which is structurally related to 3-Methoxy-5-(trifluoromethyl)benzyl alcohol, has been studied under atmospheric conditions. Specifically, the heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been investigated, leading to the identification of various reaction products and providing insights into the chemical behaviors of such compounds at night (Liu et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROACFQURKLEGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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